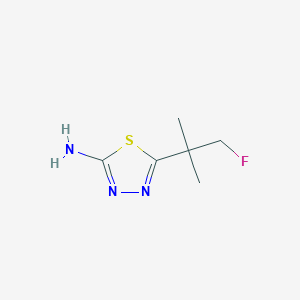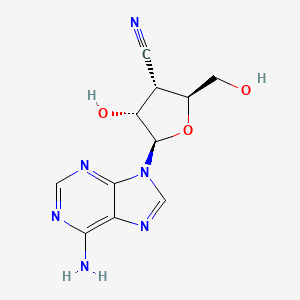
5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine is an organic compound belonging to the class of thiadiazoles. Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in their ring structure. This particular compound is characterized by the presence of a fluorinated alkyl group and an amine group attached to the thiadiazole ring, which imparts unique chemical and physical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized through the cyclization of appropriate precursors such as thiosemicarbazides and carboxylic acids or their derivatives.
Introduction of the Fluorinated Alkyl Group: The fluorinated alkyl group can be introduced via nucleophilic substitution reactions using fluorinated alkyl halides.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions (e.g., temperature, pressure, solvent choice) are employed to enhance the efficiency of each step.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can target the thiadiazole ring or the fluorinated alkyl group, potentially leading to ring opening or defluorination.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the amine group or the fluorinated carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Reduced thiadiazole or defluorinated compounds.
Substitution Products: Alkylated, acylated, or sulfonylated derivatives.
科学研究应用
Chemistry
In chemistry, 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential bioactivity. Thiadiazole derivatives are known for their antimicrobial, antifungal, and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine
The compound’s potential medicinal applications include its use as a lead compound in drug discovery. Its structural features make it a candidate for the development of drugs targeting specific enzymes or receptors involved in diseases.
Industry
In the industrial sector, this compound is used in the production of specialty chemicals, agrochemicals, and materials with specific properties such as high thermal stability or resistance to degradation.
作用机制
The mechanism of action of 5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. The fluorinated alkyl group and the amine group play crucial roles in binding to these targets, influencing their activity and leading to the desired biological or chemical effects.
Molecular Targets and Pathways
Enzymes: The compound may inhibit or activate specific enzymes by binding to their active sites.
Receptors: It can modulate receptor activity by acting as an agonist or antagonist.
Nucleic Acids: The compound may interact with DNA or RNA, affecting gene expression or replication processes.
相似化合物的比较
Similar Compounds
5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazole: Lacks the amine group, resulting in different reactivity and applications.
5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-oxadiazole: Contains an oxygen atom instead of sulfur, leading to variations in chemical properties and biological activity.
5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-triazole: Features an additional nitrogen atom in the ring, which can alter its interaction with biological targets.
Uniqueness
5-(1-Fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine is unique due to the combination of its fluorinated alkyl group and the thiadiazole ring with an amine group. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry.
属性
CAS 编号 |
84456-56-4 |
|---|---|
分子式 |
C6H10FN3S |
分子量 |
175.23 g/mol |
IUPAC 名称 |
5-(1-fluoro-2-methylpropan-2-yl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C6H10FN3S/c1-6(2,3-7)4-9-10-5(8)11-4/h3H2,1-2H3,(H2,8,10) |
InChI 键 |
WUGDQWAFIOTXTP-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(CF)C1=NN=C(S1)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![6-Chloro-N-[(3-fluorophenyl)methyl]pyridazin-3-amine](/img/structure/B12911859.png)

![2-[{3-[(Benzo[c]acridin-7-yl)amino]propyl}(ethyl)amino]ethan-1-ol](/img/structure/B12911867.png)
![Ethyl 5-{[(4-methylphenyl)sulfanyl]methyl}-1,2-oxazole-3-carboxylate](/img/structure/B12911875.png)



![2-[(2-Bromophenyl)methyl]-5-chloro-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B12911897.png)
![2,8-Dimethyl-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12911900.png)


![7-Ethyl-3,4-dimethyl[1,2]oxazolo[5,4-b]pyridin-6(7H)-one](/img/structure/B12911919.png)

